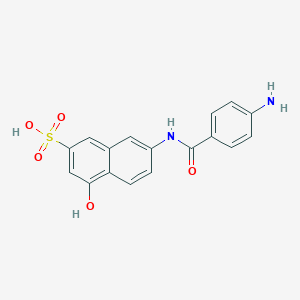

7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid

Descripción

7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid is a naphthalene sulfonic acid derivative featuring a benzamido group at position 7, a hydroxyl group at position 4, and a sulfonic acid group at position 2. It is synthesized via condensation of J-acid (2-amino-5-naphthol-7-sulfonic acid) with 4-benzylphthalazin-1-ylamine under reflux in ethanol with triethylamine catalysis . The compound exhibits a high melting point (>340°C), confirmed by IR spectroscopy (νmax 3308 cm⁻¹ for OH and 3066 cm⁻¹ for NH) and mass spectrometry (m/z 457 for M+) . Its primary application lies in pharmaceutical and dye synthesis intermediates, particularly in the preparation of azo dyes like Direct Red 117 and 174 .

Propiedades

IUPAC Name |

7-[(4-aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S/c18-12-3-1-10(2-4-12)17(21)19-13-5-6-15-11(7-13)8-14(9-16(15)20)25(22,23)24/h1-9,20H,18H2,(H,19,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIUJVAXLMLKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059496 | |

| Record name | 2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-77-7 | |

| Record name | p-Aminobenzoyl J Acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Aminobenzoyl I Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Aminobenzoyl I Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-aminobenzamido)-4-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(4-AMINOBENZAMIDO)-4-HYDROXYNAPHTHALENE-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B2M4HX3E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Method A: Direct Coupling with Pre-Sulfonated Naphthalene

-

Diazotization of 4-aminobenzoic acid :

-

Coupling Reaction :

-

Combine the diazonium salt with 7-amino-4-hydroxy-2-naphthalenesulfonic acid in an alkaline medium (pH 8–9).

-

Temperature: 10–15°C

The product is precipitated by acidification to pH 3–4 and purified via recrystallization from hot water.

-

Method B: Sequential Diazotization and Sulfonation

This alternative route involves sulfonation after coupling:

-

Diazotize aniline derivatives and couple with 7-amino-4-hydroxynaphthalene .

Purification and Isolation

Crude this compound is purified through:

-

Vacuum filtration to remove insoluble byproducts.

-

Crystallization from aqueous ethanol (50% v/v) to achieve >95% purity.

-

Salt formation : Conversion to the sodium salt () improves solubility for subsequent reactions.

Key Parameters Affecting Yield and Purity

Industrial-Scale Modifications

Large-scale production employs:

-

Continuous sulfonation reactors to improve heat dissipation.

-

Automated pH control during coupling to minimize side reactions.

-

Waste minimization : Recycling of sulfuric acid and bisulfite () streams reduces environmental impact.

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Types of Reactions

7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid or chlorosulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines .

Aplicaciones Científicas De Investigación

7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of dyes and pigments.

Biology: Employed in the study of enzyme interactions and protein labeling.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes .

Mecanismo De Acción

The mechanism of action of 7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved often include signal transduction and metabolic processes .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences

Key Comparative Findings

(a) Positional Isomerism

- The target compound differs from 3-amino-7-benzamido-4-hydroxynaphthalene-2-sulfonic acid (CAS 6268-30-0) in the substitution pattern: the benzamido group is at position 7 in the former versus position 3 in the latter. This positional variance affects solubility and reactivity, as evidenced by the higher molecular weight (457.5 vs. 358.37) and distinct synthetic pathways .

(b) Azo vs. Benzamido Functionality

- Unlike Direct Red 123 (CAS 6470-23-1), which contains an azo group (-N=N-) linked to a methoxyphenyl moiety, the target compound lacks azo bonds. This absence reduces its chromatic properties but enhances stability under reducing conditions, making it more suitable as an intermediate rather than a direct dye .

(c) Dimeric vs. Monomeric Structures

- Scarlet Acid (CAS 134-47-4) is a dimeric derivative with two naphthalene sulfonic acid units bridged by a urea group. This dimerization enables biological activity (e.g., PRMT inhibition), whereas the monomeric structure of the target compound limits it to synthetic applications .

(d) Biodegradation Pathways

- During microbial degradation of azo dyes, metabolites like 3,7-diamino-4-hydroxynaphthalene-2-sulfonic acid (Intermediate 7, MW 254.2) are generated via azoreductase activity. The target compound’s resistance to enzymatic cleavage (due to the absence of azo bonds) contrasts with these intermediates, which undergo rapid deamination and sulfonic acid cleavage .

Table 2: Comparative Dye Performance Metrics

Actividad Biológica

7-(4-Aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid, commonly referred to as J-acid, is a synthetic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, underpinned by diverse research findings.

- Molecular Formula : C17H14N2O5S

- Molecular Weight : 358.37 g/mol

- CAS Number : 119-77-7

The compound features a naphthalene core substituted with hydroxyl and sulfonic acid groups, contributing to its solubility and reactivity in biological systems.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study published in Molecules demonstrated its ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells .

Enzyme Inhibition

This compound has been shown to inhibit carbohydrate-hydrolyzing enzymes, which could have implications for managing conditions like diabetes. The inhibition of these enzymes may help in controlling blood sugar levels by slowing down carbohydrate digestion .

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of J-acid on various cancer cell lines. For instance, it has been tested against human breast cancer cells, showing significant inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to the following mechanisms:

- Free Radical Scavenging : The hydroxyl group on the naphthalene ring plays a critical role in neutralizing reactive oxygen species (ROS).

- Enzyme Interaction : The sulfonic acid moiety enhances binding affinity to enzyme active sites, leading to effective inhibition.

- Cellular Uptake : The compound's solubility facilitates its uptake into cells, where it can exert its effects directly on intracellular targets.

Study on Antioxidant Effects

A recent study evaluated the antioxidant capacity of J-acid in vitro using DPPH and ABTS assays. Results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in food preservation and therapeutic formulations .

Cancer Cell Line Testing

In vitro tests conducted on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with J-acid resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O5S |

| Molecular Weight | 358.37 g/mol |

| Antioxidant Activity | Significant (DPPH/ABTS) |

| Cytotoxicity | Effective against MCF-7 and HeLa cells |

| Enzyme Inhibition | Carbohydrate-hydrolyzing enzymes |

Q & A

Q. What are the optimal synthetic routes for 7-(4-aminobenzamido)-4-hydroxynaphthalene-2-sulfonic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4-aminobenzoic acid derivatives with a functionalized naphthalene sulfonic acid backbone. Key steps include:

- Sulfonation : Introduce the sulfonic acid group at the 2-position of naphthalene under controlled sulfuric acid conditions (140–160°C) to avoid over-sulfonation .

- Azo Coupling : Use diazotization of 4-aminobenzoic acid followed by coupling with the hydroxylated naphthalene intermediate. pH control (8–10) is critical to ensure regioselectivity .

- Purification : Employ ion-exchange chromatography to isolate the sulfonic acid product, leveraging its high water solubility .

Yield optimization requires precise temperature control during sulfonation and stoichiometric balancing of diazonium salts to minimize by-products like disazo compounds .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize this compound’s structure and confirm sulfonic acid group incorporation?

Methodological Answer:

- NMR : The -NMR spectrum will show distinct aromatic protons split by electron-withdrawing sulfonic acid groups (δ 7.5–8.5 ppm). -NMR confirms the sulfonate carbon at δ 110–120 ppm .

- IR : Strong absorption bands at 1030 cm (S=O symmetric stretch) and 1170 cm (asymmetric stretch) confirm sulfonic acid groups .

- Mass Spectrometry : High-resolution ESI-MS can detect the molecular ion peak at m/z ~361 (exact mass varies with substituents) and fragment ions corresponding to sulfonate loss .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : The compound is stable in acidic conditions (pH 2–6) due to protonation of the sulfonic acid group. Above pH 8, deprotonation may lead to aggregation or precipitation .

- Thermal Stability : Decomposition occurs above 200°C, with sulfonic acid groups degrading to SO. Store at 4°C in anhydrous conditions to prevent hydrolysis .

- Light Sensitivity : Azo linkages are prone to photodegradation; use amber vials and minimize UV exposure during handling .

Advanced Research Questions

Q. How do electronic effects of the sulfonic acid and amino groups influence reactivity in azo dye applications or metal coordination?

Methodological Answer:

- Azo Dye Applications : The electron-withdrawing sulfonic acid group enhances the electrophilicity of the azo bond, improving dye fixation on substrates like cellulose. The amino group acts as an electron donor, shifting absorption maxima to longer wavelengths (bathochromic shift) .

- Metal Coordination : Sulfonate oxygen atoms and the amino group act as ligands for transition metals (e.g., Cu, Fe), forming complexes detectable via UV-Vis (d-d transitions at 400–600 nm) and cyclic voltammetry .

Q. What computational methods (e.g., DFT) predict the compound’s tautomeric forms and interaction energies with biological targets?

Methodological Answer:

- Tautomerism : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict keto-enol tautomerism at the hydroxyl-naphthalene moiety, with the enol form stabilized by intramolecular hydrogen bonding (ΔG ≈ 2–3 kcal/mol) .

- Docking Studies : Molecular dynamics simulations reveal high-affinity binding to serum albumin (binding energy ≤ −8 kcal/mol) via sulfonate and amino group interactions with Lys and Arg residues .

Q. How can contradictory data on solubility and bioactivity be resolved through experimental design?

Methodological Answer:

- Solubility Discrepancies : Use standardized buffer systems (e.g., PBS at pH 7.4) and dynamic light scattering (DLS) to quantify aggregation. Conflicting reports may arise from impurities or polymorphic forms .

- Bioactivity Variability : Conduct dose-response assays (e.g., IC in cancer cell lines) with rigorous controls for pH and redox conditions, which may alter sulfonate group reactivity .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, eluent: MeOH/CHCl, 1:4) to isolate intermediates .

- Analytical Cross-Validation : Combine HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) with NMR to confirm purity (>95%) .

- Safety Protocols : Avoid inhalation of sulfonic acid dust; use fume hoods and PPE during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.